molecular formula C6H9N3 B2898984 4-(Azidomethyl)cyclopentene CAS No. 1364687-10-4

4-(Azidomethyl)cyclopentene

Cat. No.: B2898984
CAS No.: 1364687-10-4
M. Wt: 123.159
InChI Key: LRQXOGCBQYRCMZ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)cyclopentene is an organic compound characterized by a cyclopentene ring with an azidomethyl group attached to one of its carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)cyclopentene typically involves the reaction of cyclopentene with azidomethyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where cyclopentene is treated with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)cyclopentene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Nitrocyclopentene derivatives.

    Reduction: Aminomethylcyclopentene.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)cyclopentene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)cyclopentene involves the reactivity of the azido group. Upon activation, the azido group can release nitrogen gas, forming highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)cyclohexene: Similar structure but with a six-membered ring.

    4-(Azidomethyl)cyclopentane: Similar structure but with a saturated ring.

    Azidomethylbenzene: Contains an azidomethyl group attached to a benzene ring.

Uniqueness

4-(Azidomethyl)cyclopentene is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six-membered or aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications where the properties of the cyclopentene ring are advantageous.

Properties

IUPAC Name

4-(azidomethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-8-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXOGCBQYRCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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